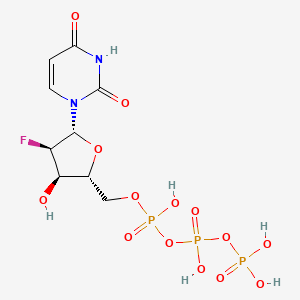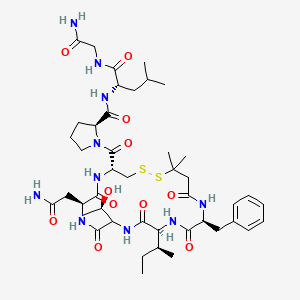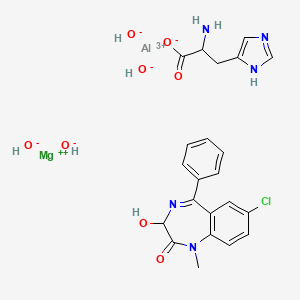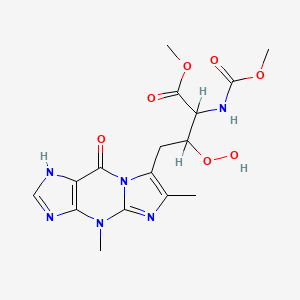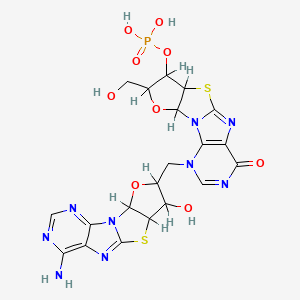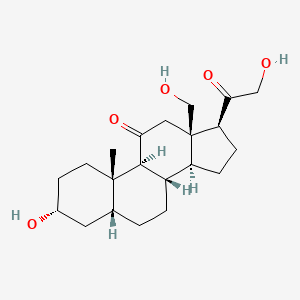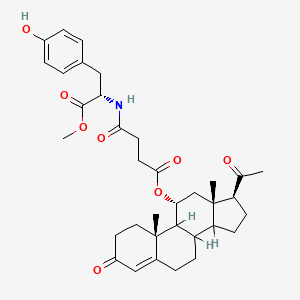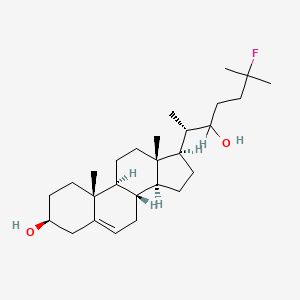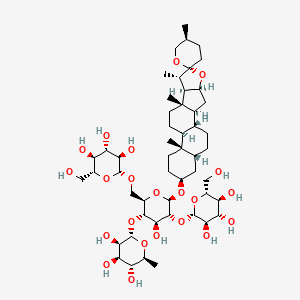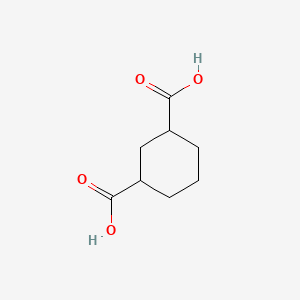
1,3-环己烷二羧酸
概述
描述
1,3-Cyclohexanedicarboxylic acid, also known as CHDA, is an organic compound belonging to the cyclohexane family. It is a white crystalline solid with a molecular weight of 198.21 g/mol and a melting point of 100-101 °C. CHDA is a monomeric compound and is used in a variety of applications, including in the synthesis of polymers, as a plasticizer, and as a reagent in organic chemistry.
科学研究应用
医药:羧酸锌配位聚合物
1,3-环己烷二羧酸用于合成羧酸锌(II)配位聚合物(Zn-CBCPs) {svg_1}。这些聚合物在治疗感染和癌症方面显示出潜力。它们还用作传感器、催化剂以及储存和药物输送的材料。这些聚合物独特的性质,例如发光性,使它们能够感知各种无机和有机污染物。
材料科学:聚合物合成
在材料科学中,这种化合物是聚酯和聚酰胺合成中的重要组成部分 {svg_2}。它有助于开发具有增强性能的材料,例如更好的耐候性、更高的冲击强度和更快的应力松弛。这使其成为生产更耐用和更有弹性的材料的宝贵材料。
化学合成:单体生产
1,3-环己烷二羧酸在生产有价值的聚酯单体和增塑剂中发挥作用 {svg_3}。它参与合成过程,包括催化的环加成反应,这些反应对于创建用于各种工业应用的高质量聚合物至关重要。
分析化学:色谱法
在分析化学中,尤其是色谱法中,这种酸由于其明确的性质而被用作标准或参考化合物 {svg_4}。它在不同色谱条件下的稳定行为使其成为校准设备和验证分析方法的绝佳选择。
生命科学:研究与开发
该化合物是生命科学研究中的支柱,它在包括生物化学和催化在内的各个领域使用 {svg_5}。科学家利用其特性来探索和理解生物过程,这可能导致生物技术和制药领域的突破。
色谱研究:方法开发
1,3-环己烷二羧酸在开发新的色谱方法中也具有重要意义 {svg_6}。它在分析中的稳定特性使其成为测试和改进色谱技术的有效工具,而色谱技术对于分离和分析复杂混合物至关重要。
环境科学:污染物传感
这种酸的衍生物在环境科学中被用作传感器的一部分,这些传感器旨在检测污染物 {svg_7}。这些传感器可以识别各种有害物质,有助于环境监测和保护工作。
生物医学工程:药物输送系统
最后,在生物医学工程中,1,3-环己烷二羧酸用于设计药物输送系统 {svg_8}。它形成配位聚合物的能力允许创建可以以受控方式封装和释放药物的结构,从而提高治疗的有效性。
安全和危害
1,3-Cyclohexanedicarboxylic acid should be handled with care. Avoid contact with skin and eyes. Do not breathe dust. Keep in a dry, cool and well-ventilated place. Keep container tightly closed . The compound has hazard statements H315 - H319 - H335 . Precautionary statements include P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 .
作用机制
Target of Action
1,3-Cyclohexanedicarboxylic acid is an organic compound
Mode of Action
As a dicarboxylic acid, it possesses acidic properties and can react with bases to form salts and water . It can also undergo esterification reactions with alcohols to form esters .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3-Cyclohexanedicarboxylic acid. For instance, its reactivity might be affected by pH and temperature .
生化分析
Biochemical Properties
1,3-Cyclohexanedicarboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of polymers and as an intermediate in organic synthesis. It interacts with various enzymes and proteins, facilitating reactions that involve the formation of cyclic structures. For instance, it can act as a substrate for enzymes that catalyze the formation of cyclic anhydrides . The interactions between 1,3-Cyclohexanedicarboxylic acid and these biomolecules are primarily based on its ability to donate and accept protons, making it a versatile compound in biochemical pathways.
Cellular Effects
1,3-Cyclohexanedicarboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, 1,3-Cyclohexanedicarboxylic acid can modulate cell signaling pathways by interacting with specific receptors or enzymes, leading to changes in cellular responses and functions.
Molecular Mechanism
At the molecular level, 1,3-Cyclohexanedicarboxylic acid exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby influencing the rate of biochemical reactions . For example, it may act as an inhibitor for certain dehydrogenases, affecting the redox state of the cell. Additionally, 1,3-Cyclohexanedicarboxylic acid can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Cyclohexanedicarboxylic acid can change over time due to its stability and degradation properties. It is relatively stable under standard laboratory conditions, but prolonged exposure to light or heat can lead to its degradation . Long-term studies have shown that 1,3-Cyclohexanedicarboxylic acid can have sustained effects on cellular function, particularly in in vitro studies where it is used to modulate metabolic pathways.
Dosage Effects in Animal Models
The effects of 1,3-Cyclohexanedicarboxylic acid vary with different dosages in animal models. At low doses, it may have minimal impact on cellular functions, while higher doses can lead to significant changes in metabolic pathways and gene expression . Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which 1,3-Cyclohexanedicarboxylic acid can become harmful to the organism.
Metabolic Pathways
1,3-Cyclohexanedicarboxylic acid is involved in several metabolic pathways, including the tricarboxylic acid (TCA) cycle. It interacts with enzymes such as citrate synthase and aconitase, influencing the flux of metabolites through these pathways . The presence of 1,3-Cyclohexanedicarboxylic acid can alter the levels of key metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 1,3-Cyclohexanedicarboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can exert its biochemical effects . The distribution of 1,3-Cyclohexanedicarboxylic acid within tissues is influenced by its solubility and affinity for different biomolecules.
Subcellular Localization
1,3-Cyclohexanedicarboxylic acid is localized to various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its localization, with specific targeting signals or post-translational modifications directing it to particular organelles . This subcellular localization is crucial for its role in modulating metabolic pathways and cellular functions.
属性
IUPAC Name |
cyclohexane-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZSBBLNHFMTEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883923 | |
| Record name | 1,3-Cyclohexanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3971-31-1 | |
| Record name | 1,3-Cyclohexanedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3971-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Cyclohexanedicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003971311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Cyclohexanedicarboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Cyclohexanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | A mixture of: cis-1,3-cyclohexanedicarboxylic acid; trans-1,3-cyclohexanedicarboxylicacid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.074 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-Cyclohexanedicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,3-Cyclohexanedicarboxylic acid?
A1: 1,3-Cyclohexanedicarboxylic acid has the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol.
Q2: Does the cis/trans isomerism of 1,3-CHDA impact its properties?
A2: Yes, the cis and trans isomers of 1,3-CHDA exhibit distinct physical and chemical properties due to the different spatial arrangements of the carboxylic acid groups. For instance, [the trans isomer of 1,3-CHDA has a higher melting point than the cis isomer] [].
Q3: How does 1,3-CHDA contribute to the properties of polymers?
A3: 1,3-CHDA serves as a monomer in the synthesis of various polymers like polyesters and polyamides. Its incorporation can influence the polymer's properties, such as flexibility, crystallinity, and thermal stability [, ]. For example, polyamides derived from 1,3-CHDA exhibit high glass transition temperatures, indicating excellent thermal stability [].
Q4: Are there specific challenges in using 1,3-CHDA in polymer synthesis?
A4: Yes, one challenge is controlling the polymerization process to achieve desired molecular weights. For instance, in the synthesis of polyamides using phosphite amide derivatives of 1,3-CHDA, only low molecular weight polymers were obtained [].
Q5: How do the conformational preferences of 1,3-CHDA change with ionization state and solvent?
A5: NMR and computational studies reveal that 1,3-CHDA shows different conformational preferences depending on its ionization state (diacid, monoanion, dianion) and the solvent (water, DMSO). For example, the dianion of trans-1,2-cyclohexanedicarboxylic acid exhibits a preference for the diaxial conformation in DMSO, which is unusual for cyclohexane derivatives []. This highlights the significant influence of solvent and ionization on molecular conformation.
Q6: Does 1,3-CHDA form intramolecular hydrogen bonds?
A6: While generally less favored in cyclohexane rings, intramolecular hydrogen bonding is possible. Studies on cis-1,3-cyclopentanedicarboxylic acid, a close analog, demonstrated stronger intramolecular hydrogen bonding in its monoanion compared to cis-1,3-CHDA. This suggests that ring size influences the strength of such interactions [].
Q7: Can 1,3-CHDA be used to construct supramolecular assemblies?
A7: Yes, 1,3-CHDA can act as a building block in supramolecular chemistry due to its ability to form hydrogen bonds through its carboxylic acid groups. Research has shown the formation of various supramolecular architectures, including host-guest complexes, networks, and sheets, by co-crystallizing 1,3-CHDA with different N-donor compounds [].
Q8: Can enzymes differentiate between the enantiomers of 1,3-CHDA derivatives?
A8: Yes, enzymatic desymmetrization of meso-diesters of cis-1,3-CHDA has been achieved using enzymes like pig liver esterase and Aspergillus oryzae lipase. This approach provides a way to obtain enantiomerically enriched 1,3-CHDA derivatives for potential applications in asymmetric synthesis [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
